molecular formula C10H12ClN3 B14032333 (6-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine

(6-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine

Cat. No.: B14032333
M. Wt: 209.67 g/mol
InChI Key: QKUSRORYAZHCLI-UHFFFAOYSA-N
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Description

(6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine is a chemical compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the chloro and ethyl groups in the structure of (6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-1-ethyl-1H-benzimidazole with formaldehyde and ammonia. The reaction typically takes place under acidic conditions, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

In an industrial setting, the production of (6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of (6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

(6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound of (6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine.

    6-chloro-1H-benzimidazole: A closely related compound with similar chemical properties.

    1-ethyl-1H-benzimidazole: Another related compound with an ethyl group at the 1-position.

Uniqueness

The presence of both the chloro and ethyl groups in (6-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine imparts unique chemical properties that differentiate it from other benzimidazole derivatives. These modifications can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

(6-chloro-1-ethylbenzimidazol-2-yl)methanamine

InChI

InChI=1S/C10H12ClN3/c1-2-14-9-5-7(11)3-4-8(9)13-10(14)6-12/h3-5H,2,6,12H2,1H3

InChI Key

QKUSRORYAZHCLI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)Cl)N=C1CN

Origin of Product

United States

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